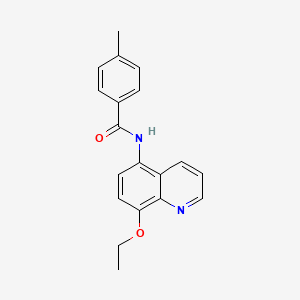
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a 4-methylbenzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide typically involves the following steps:
Formation of 8-ethoxyquinoline: The starting material, 8-hydroxyquinoline, is ethylated using ethyl iodide in the presence of a base such as potassium carbonate to form 8-ethoxyquinoline.
Amidation Reaction: The 8-ethoxyquinoline is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties.
Chemical Probes: Employed as a chemical probe to study various biological pathways and molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide can be compared with other quinoline derivatives such as:
N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains an oxazole ring, making it structurally distinct.
N-(8-ethoxyquinolin-5-yl)sulfonyl]decanamide: Features a sulfonyl group and a longer alkyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-11-10-16(15-5-4-12-20-18(15)17)21-19(22)14-8-6-13(2)7-9-14/h4-12H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
MHUVYFRIADUFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11319810.png)
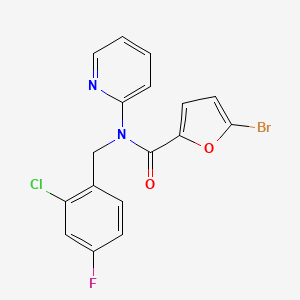
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319829.png)
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319835.png)
![5-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319838.png)
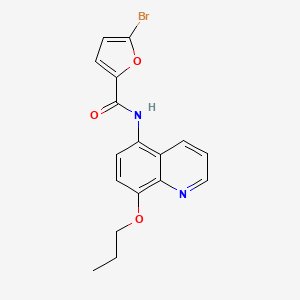
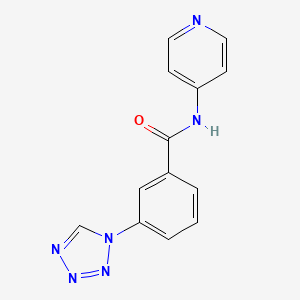
![7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319865.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11319874.png)
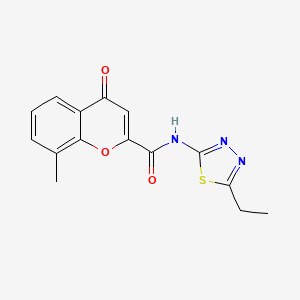
![6-chloro-N-[4-(dimethylamino)benzyl]-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11319892.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11319900.png)
![3,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319908.png)
![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11319909.png)
